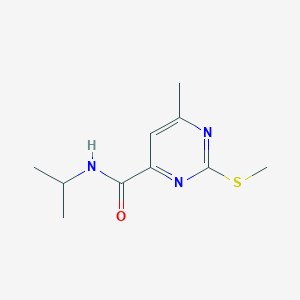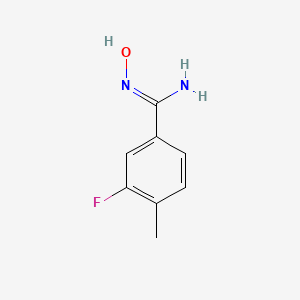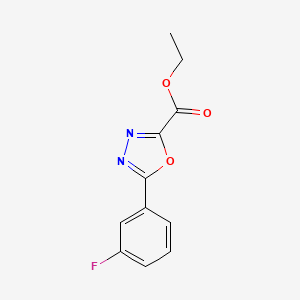
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a compound that boasts a complex structure, combining a tetrahydroquinoline and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic synthesis. The key steps often include:
Formation of the Tetrahydroquinoline Core: : This can be achieved through cyclization reactions starting from appropriate precursors.
Introduction of the Methoxyacetyl Group: : This involves acylation reactions, often using reagents such as acetic anhydride or acetyl chloride.
Sulfonamide Formation: : This crucial step is usually accomplished via a sulfonylation reaction, using reagents like sulfonyl chlorides under basic conditions.
Industrial Production Methods
For industrial-scale production, these synthetic routes are optimized for cost, yield, and efficiency. Methods like continuous flow synthesis and microwave-assisted synthesis might be employed to enhance reaction rates and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of N-oxide derivatives.
Reduction: : Reduction of the compound can yield various hydrogenated forms.
Substitution: : The methoxy and sulfonamide groups can be subjected to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, alkylating agents.
Major Products
The major products from these reactions include modified derivatives of the parent compound with altered functional groups, potentially leading to compounds with new properties and applications.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide has been explored for its applications across various scientific disciplines:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Its derivatives are studied for their potential as enzyme inhibitors or modulators.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: : Used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The exact mechanism of action of this compound depends on its application. For instance, in medicinal chemistry:
Molecular Targets: : It might target specific enzymes or receptors, modulating their activity.
Pathways Involved: : The compound could interfere with signaling pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparing N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide with similar compounds highlights its uniqueness:
Similar Compounds: : Other tetrahydroquinoline derivatives, sulfonamide compounds.
Uniqueness: : The combination of a tetrahydroquinoline and a benzenesulfonamide moiety with a methoxyacetyl group is relatively unique, offering a distinctive set of chemical and biological properties.
Hope this helps dive deep into your compound’s mysteries! Now, any other specific topic you'd like to explore?
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-9-19(15(2)11-14)27(24,25)21-17-8-7-16-5-4-10-22(18(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODSMXLJBOFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2734345.png)

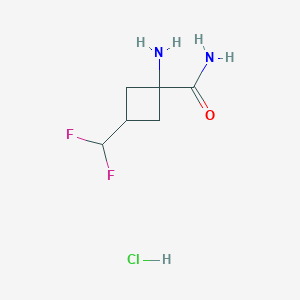
![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2734352.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2734353.png)
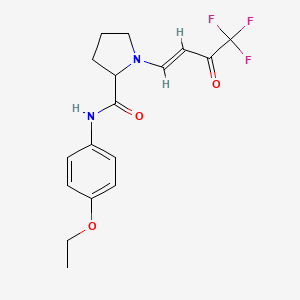


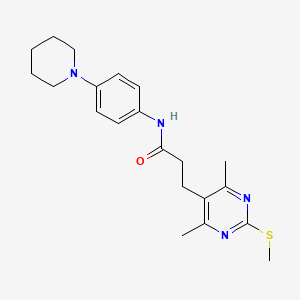
![5-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B2734362.png)
![1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone](/img/structure/B2734363.png)
